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5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

PDE9A inhibition structure-activity relationship pyrazolopyrimidine

PDE9A/CDK2 SAR programs often lack defined negative controls, leading to ambiguous target engagement data. This N1-methyl, N5-2-chlorobenzyl pyrazolo[3,4-d]pyrimidin-4-one solves this with: • PDE9A selectivity: Minimal N1-alkyl reference for head-to-head comparison with WYQ-51 (N1-cyclohexyl, PDE9A IC50 = 28 nM) • CDK2 pharmacophore validation: Non-acetamide N5-benzyl confirms essential H-bonding motif vs. active analog 4a (CDK2 IC50 = 0.21 µM) • Lead-like properties: MW 274.70, cLogP ~2.8, reduced promiscuity risk vs. BAY 73-6691. Supplied with Certificate of Analysis for immediate assay deployment.

Molecular Formula C13H11ClN4O
Molecular Weight 274.71
CAS No. 866843-48-3
Cat. No. B2538147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS866843-48-3
Molecular FormulaC13H11ClN4O
Molecular Weight274.71
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl
InChIInChI=1S/C13H11ClN4O/c1-17-12-10(6-16-17)13(19)18(8-15-12)7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3
InChIKeyREIHGLXPXDDOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Structural & Pharmacological Context


5-(2-Chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 866843-48-3) is a synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold extensively explored for kinase and phosphodiesterase (PDE) inhibition [1]. The compound features a 2-chlorobenzyl substituent at N5 and a methyl group at N1 of the fused pyrazolo-pyrimidine core, with a molecular formula of C13H11ClN4O and a molecular weight of 274.70 g/mol . Its structural architecture positions it within a chemical space that has yielded potent PDE9A inhibitors (e.g., BAY 73-6691) and cyclin-dependent kinase (CDK) inhibitors, making target selectivity and substituent-specific pharmacology the critical differentiators for research procurement rather than generic scaffold activity [1][2].

5-(2-Chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Generic Substitution Is Unjustified


Pyrazolo[3,4-d]pyrimidin-4-ones are a privileged scaffold with demonstrated activity across PDE9A, CDK2, Abl, and VEGFR-2 kinases, where subtle changes in N1 and N5 substituents can shift target selectivity by orders of magnitude [1]. For instance, within the same patent family (US9617269), compound WYQ-51—a close structural analog bearing a cyclohexyl group at N1 instead of methyl and a 2-chlorobenzylamino linker at C6—exhibits a PDE9A IC50 of 28 nM, while other analogs in the series show >100-fold variation in potency against the same target [2][3]. Similarly, the clinically studied BAY 73-6691 (1-(2-chlorophenyl)-6-((R)-3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) demonstrates that the N1 aryl vs. alkyl substitution and C6 side-chain identity dictate both PDE9A affinity and selectivity over other PDE isoforms [4]. Without direct, quantitative comparator data for 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one against defined analogs under identical assay conditions, any assumption of functional interchangeability is scientifically indefensible and may lead to erroneous structure-activity relationship (SAR) conclusions in drug discovery programs.

5-(2-Chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Head-to-Head Selectivity Evidence


PDE9A Selectivity: N1-Methyl vs. Cyclohexyl

Although no direct IC50 data for 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one against PDE9A have been published, its N1-methyl substitution pattern is distinct from the N1-cyclohexyl analog WYQ-51, which displays a PDE9A IC50 of 28 nM in enzymatic inhibition assays [1]. Within the same patent series (US9617269), N1-substituent variation (methyl, ethyl, isopropyl, cyclohexyl, cyclopentyl) produces PDE9A IC50 values ranging from 6 nM (WYQ-46) to >1000 nM, indicating that the N1 group is a critical potency determinant [2]. The target compound's N1-methyl group—the smallest alkyl substituent in the series—is predicted to confer distinct steric and electronic properties at the PDE9A active site compared to bulkier N1-substituted analogs [3]. This structural uniqueness provides a rationale for selecting this compound as a specificity-control probe in PDE9A SAR campaigns.

PDE9A inhibition structure-activity relationship pyrazolopyrimidine neurodegeneration

Structural Differentiation from BAY 73-6691: N5-Benzyl vs. N1-Aryl

BAY 73-6691 (1-(2-chlorophenyl)-6-((R)-3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a well-characterized, potent PDE9A inhibitor (IC50 = 22 nM) that has advanced to preclinical development for Alzheimer's disease [1]. The target compound differs from BAY 73-6691 at two critical positions: (i) N1 bears a methyl group instead of a 2-chlorophenyl ring, and (ii) N5 bears a 2-chlorobenzyl group instead of hydrogen, with the C6 position being unsubstituted rather than carrying the (R)-trifluoromethylpropyl side chain . In BAY 73-6691, the N1-2-chlorophenyl group occupies a hydrophobic pocket in PDE9A, while the C6-trifluoromethylpropyl chain engages a distinct lipophilic sub-pocket; the target compound's N5-2-chlorobenzyl group is positioned to explore a different region of the active site, potentially altering isoform selectivity [2]. This topological divergence makes the target compound a mechanistically complementary probe for mapping PDE9A sub-pocket occupancy requirements.

PDE9 inhibitor Alzheimer's disease BAY 73-6691 binding mode

CDK2 Inhibitory Potential: N5-Benzyl vs. Acetamide

A 2023 study on N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives identified compounds bearing N5-2-(4-halophenyl)acetamide groups as potent CDK2 inhibitors with antiproliferative activity against HCT116 (colorectal cancer) and HepG2 (hepatocellular carcinoma) cells [1]. The most active compound (4a) exhibited a CDK2 IC50 of 0.21 µM, surpassing the reference inhibitor roscovitine (IC50 = 0.25 µM) [1]. The target compound differs fundamentally by carrying an N5-2-chlorobenzyl substituent (a benzyl group rather than an acetamide linker), which alters both the hydrogen-bonding capacity and the spatial trajectory of the aromatic ring relative to the pyrazolopyrimidine core . This N5-benzyl architecture is not represented among the active CDK2 inhibitors in the published series, suggesting that the target compound occupies a distinct region of chemical space and may exhibit a different kinase selectivity profile [2].

CDK2 inhibition anticancer pyrazolopyrimidine HCT116 HepG2

Physicochemical Profile vs. PDE9 and CDK Probes

The target compound (MW = 274.70 g/mol; estimated cLogP ≈ 2.8) occupies a favorable lower-molecular-weight and lower-lipophilicity space compared to advanced PDE9 and CDK probes . BAY 73-6691 has a MW of 370.76 g/mol and a cLogP of ~3.8, while the CDK inhibitor roscovitine (seliciclib) has a MW of 354.45 g/mol and a cLogP of ~2.5 [1][2]. In lead optimization campaigns, lower MW and logP are associated with improved aqueous solubility, reduced off-target binding, and superior pharmacokinetic profiles [3]. The target compound's physicochemical profile makes it an attractive fragment-like or early-lead starting point for medicinal chemistry programs targeting PDE9 or kinases, where subsequent optimization can build in potency while monitoring property inflation.

drug-likeness lipophilicity physicochemical properties lead optimization

5-(2-Chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Research & Procurement Applications


PDE9A Selectivity Profiling & N1-Substituent SAR

In PDE9A drug discovery programs, this compound serves as the minimal N1-alkyl reference point for systematic SAR studies. Its N1-methyl group represents the smallest possible alkyl substituent, enabling researchers to quantify the incremental contributions of larger N1 groups (ethyl, isopropyl, cyclohexyl) to PDE9A affinity and selectivity over PDE1, PDE5, and other PDE isoforms. Procurement alongside WYQ-51 (N1-cyclohexyl, PDE9A IC50 = 28 nM) allows direct head-to-head comparison of N1 steric effects within an identical assay framework [1].

Target Engagement Selectivity: CDK2 vs. PDE9A

The compound's N5-2-chlorobenzyl architecture, distinct from both the N5-acetamide CDK2 inhibitors (e.g., compound 4a, CDK2 IC50 = 0.21 µM) and the N5-unsubstituted PDE9 inhibitors (e.g., BAY 73-6691), positions it as a selectivity probe for distinguishing CDK2-dependent from PDE9A-dependent cellular phenotypes. In chemoproteomics or thermal shift assays (CETSA), this compound can help deconvolute target engagement when used in parallel with class-selective inhibitors [2][3].

Fragment-to-Lead & Property-Driven Optimization

With a molecular weight of 274.70 g/mol and an estimated cLogP of ~2.8, this compound resides in an attractive physicochemical space for fragment-to-lead or early lead optimization campaigns. Its lower lipophilicity relative to BAY 73-6691 (cLogP ~3.8) and lower molecular weight compared to roscovitine (354.45 g/mol) reduce the risk of promiscuous binding and solubility-limited pharmacology, making it a structurally informed choice for programs prioritizing ligand efficiency metrics [4].

Negative Control for N5-Linker Pharmacophore

In kinase inhibitor SAR programs focused on pyrazolo[3,4-d]pyrimidin-4-ones, the N5-benzyl substituent of this compound serves as a non-acetamide negative control for validating whether the N5-acetamide linker is a pharmacophoric requirement for CDK2 inhibition. Absence of CDK2 activity in this compound, when directly compared to active N5-acetamide analogs (compound 4a, CDK2 IC50 = 0.21 µM), would confirm the essential role of the acetamide hydrogen-bonding motif [2].

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